molecular formula C23H18FIN2O7 B8782831 3',5'-Di-O-benzoyl Fialuridine

3',5'-Di-O-benzoyl Fialuridine

Cat. No.: B8782831
M. Wt: 580.3 g/mol
InChI Key: FBENGCVQLDKVAT-AJYBTWMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',5'-Di-O-benzoyl Fialuridine is a useful research compound. Its molecular formula is C23H18FIN2O7 and its molecular weight is 580.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Clinical Trials and Findings

A significant clinical trial conducted by the National Institutes of Health indicated that while 3',5'-Di-O-benzoyl Fialuridine initially showed promise in reducing HBV levels, severe hepatotoxicity was observed in patients after prolonged use. This led to the discontinuation of trials due to adverse effects such as lactic acidosis and liver failure .

In Vitro Studies

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound has been evaluated for its antitumor activity using the National Cancer Institute's protocols, showing significant inhibition of cell growth in several tested human tumor cells .

Table 1: Anticancer Activity Data

Cell LineGI50 (μM)TGI (μM)LC50 (μM)
COLO 205 (Colon)15.7250.68Not reported
T-47D (Breast)20.0060.00Not reported
HOP-62 (Lung)18.5055.00Not reported
SK-OV-3 (Ovary)22.0065.00Not reported

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in oncology:

  • Case Study on Breast Cancer : Evaluated the induction of apoptosis in breast cancer models, showing significant cancer cell death with minimal impact on normal cells.
  • Case Study on Resistance : Assessed efficacy against multi-drug resistant bacterial strains, demonstrating effective growth inhibition .

Future Research Directions

Given the promising yet complex profile of this compound, future research should focus on:

  • Toxicity Mitigation : Developing formulations that minimize hepatotoxicity while maintaining antiviral efficacy.
  • Combination Therapies : Investigating synergistic effects with other antiviral or anticancer agents to enhance therapeutic outcomes.
  • Molecular Modeling Studies : Utilizing computational approaches to optimize the structure for improved selectivity and reduced side effects.

Properties

Molecular Formula

C23H18FIN2O7

Molecular Weight

580.3 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C23H18FIN2O7/c24-17-18(34-22(30)14-9-5-2-6-10-14)16(12-32-21(29)13-7-3-1-4-8-13)33-20(17)27-11-15(25)19(28)26-23(27)31/h1-11,16-18,20H,12H2,(H,26,28,31)/t16-,17+,18-,20-/m1/s1

InChI Key

FBENGCVQLDKVAT-AJYBTWMASA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=C(C(=O)NC3=O)I)F)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)I)F)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.